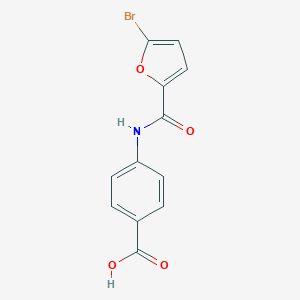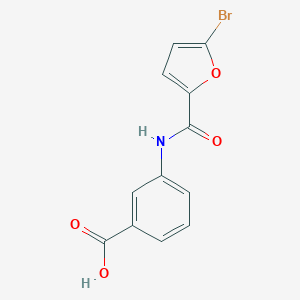
4-(5-Bromofuran-2-amido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromofuran-2-amido)benzoic acid is an organic compound with the molecular formula C12H8BrNO4 It is characterized by the presence of a bromine atom attached to a furan ring, which is further connected to a benzoic acid moiety through an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromofuran-2-amido)benzoic acid typically involves the following steps:
Bromination of Furan: The initial step involves the bromination of furan to obtain 5-bromo-2-furoic acid. This reaction is usually carried out using bromine in the presence of a suitable solvent such as acetic acid.
Amidation Reaction: The 5-bromo-2-furoic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Bromofuran-2-amido)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Amidation and Esterification: The carboxylic acid group can participate in amidation and esterification reactions to form amides and esters, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Amidation and Esterification: Coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield derivatives with different substituents on the furan ring, while amidation and esterification would produce corresponding amides and esters.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromofuran-2-amido)benzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(5-Bromofuran-2-amido)benzoic acid would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the furan ring may play crucial roles in binding to these targets, while the benzoic acid moiety could influence the compound’s solubility and overall bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-bromobenzoic acid: Similar structure but with an amino group instead of the furoyl group.
2-Amino-5-bromobenzoic acid: Another similar compound with the amino group positioned differently.
2-Amino-5-methylbenzoic acid: Contains a methyl group instead of the bromine atom.
Uniqueness
4-(5-Bromofuran-2-amido)benzoic acid is unique due to the presence of both the bromine-substituted furan ring and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
IUPAC Name |
4-[(5-bromofuran-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO4/c13-10-6-5-9(18-10)11(15)14-8-3-1-7(2-4-8)12(16)17/h1-6H,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIVNDDVYGCWLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(acetylamino)phenyl]-5-bromo-2-furamide](/img/structure/B472539.png)






![Methyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B472575.png)






